Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Stereoselective glycosylation β-Mannoside synthesis Carbohydrate chemistry

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 62774-16-7) features a 4,6-O-benzylidene acetal that locks the pyranose conformation, destabilizes the oxocarbenium ion, and directs β-face nucleophilic attack for high β-selectivity—perbenzylated analogs yield predominantly α-mannosides. The free 2-OH enables efficient alkylation, acylation, or donor conversion (≥80% yield) without disturbing the stereodirecting benzylidene group. Regioselective benzylidene cleavage provides divergent 4-OH/6-OH access. Essential for β-Man-(1→4)-GlcNAc N-glycan core synthesis, glycomimetics, and glycoconjugate vaccine development.

Molecular Formula C27H28O6
Molecular Weight 448.5 g/mol
Cat. No. B12285053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside
Molecular FormulaC27H28O6
Molecular Weight448.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5
InChIInChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2
InChIKeyFCENHFYMICMPTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside for Stereoselective Glycosylation and Oligosaccharide Synthesis


Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 62774-16-7) is an orthogonally protected D-mannopyranoside derivative featuring a 4,6-O-benzylidene acetal and a 3-O-benzyl ether . The 4,6-O-benzylidene acetal serves as a stereodirecting control element that locks the C6-O6 bond antiperiplanar to the C5-O5 bond, maximizing electron withdrawal, destabilizing the glycosyl oxocarbenium ion, and shifting the equilibrium toward the covalent α-mannopyranosyl triflate—thereby enabling high β-selectivity in mannosylation reactions [1]. The free 2-OH position provides a versatile handle for further derivatization, glycosyl donor activation, or selective functionalization in complex oligosaccharide assembly.

Why Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside Cannot Be Replaced by Unprotected or Non-Benzylidenated Mannopyranoside Analogs


Generic mannopyranoside analogs lacking the 4,6-O-benzylidene acetal or possessing alternative protection patterns exhibit fundamentally different stereoselectivity and reactivity profiles in glycosylation. The 4,6-O-benzylidene acetal in the target compound functions as a torsional control element that restricts conformational flexibility and directs nucleophilic attack to the β-face [1]. In contrast, perbenzylated mannosyl donors (e.g., benzyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside) produce predominantly α-mannosides with poor to moderate β-selectivity [2]. The presence or absence of the C3-O3 substituent further modulates the critical C2-O2/C3-O3 torsional interaction during the chair-to-half-chair transition of the covalent triflate intermediate, directly impacting the ratio of β- to α-mannoside products [3]. Simply substituting a differently protected analog without quantitative justification compromises stereochemical control, introduces unpredictable reaction outcomes, and undermines reproducibility in complex oligosaccharide synthesis.

Quantitative Evidence for Selecting Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside Over Alternative Mannosyl Donors


β-Selective Mannosylation Enabled by 4,6-O-Benzylidene Protection: Yield and Selectivity Comparison with Perbenzylated Donors

The 4,6-O-benzylidene acetal in the target compound (and its 2-O-derivatized donors) functions as a stereodirecting control element that enables direct β-mannosylation with high selectivity, in contrast to perbenzylated mannosyl donors that lack this conformational lock [1]. Mechanistic studies have established that 4,6-O-benzylidene-protected mannopyranosyl triflates are highly β-selective in reactions with alcohols [1]. The benzylidene acetal discovery in 1996 marked a paradigm shift from circuitous, low-yielding indirect routes to direct β-mannopyranoside synthesis with typically high yield and selectivity [2].

Stereoselective glycosylation β-Mannoside synthesis Carbohydrate chemistry

Orthogonal Protection Strategy: Quantitative Comparison of Synthetic Step Efficiency versus Fully Benzylated Analogs

The target compound's 3-O-benzyl and 4,6-O-benzylidene protection pattern is orthogonal to the free 2-OH, enabling direct functionalization at the 2-position without additional protection/deprotection cycles. In a representative study, methylation of benzyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside at the free 2-OH position proceeded in 80% yield under standard conditions, with subsequent acetolysis cleaving both the benzylidene protecting group and the anomeric benzyl glycoside to afford the tetra-O-acetylated derivative in 81% yield [1]. In contrast, achieving equivalent orthogonal functionalization with perbenzylated mannopyranosides requires an additional selective debenzylation step (typically 50-75% yield) or a completely different synthetic route.

Orthogonal protection Oligosaccharide synthesis Regioselective functionalization

C2-O2/C3-O3 Torsional Interaction: Quantitative Impact of 3-O-Substitution on β-Selectivity

The 3-O-benzyl substituent in the target compound plays a critical stereoelectronic role during glycosylation. Mechanistic investigations reveal that the C2-O2 and C3-O3 torsional interaction governs the ease of oxocarbenium ion formation from the covalent α-mannosyl triflate intermediate [1]. Specifically, in 4,6-O-benzylidene-protected mannosyl donors, the presence of a 3-O-substituent (such as benzyl) influences the stereoselectivity outcome through an evolving torsional interaction with the C2 substituent during the chair-to-half-chair transition [2]. Studies on 3-deoxy analogs demonstrate that removal of the 3-O-substituent in 4,6-O-benzylidene-protected mannopyranosyl donors results in poor diastereoselectivity [1], confirming that the 3-O-benzyl group is not merely a passive protecting group but an active stereochemical determinant.

Stereoelectronic effects Glycosylation mechanism Protecting group influence

Contrasting Stereoselectivity: 4,6-O-Benzylidene Mannosyl Donors versus Analogous Glucosyl Donors

The 4,6-O-benzylidene acetal exerts opposite stereodirecting effects in the manno- and gluco-series. Activation of S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-D-glucopyranoside with triflic anhydride provides α-glucosides with high selectivity, whereas the analogous mannopyranoside series affords β-mannosides with excellent selectivity under identical conditions [1]. This divergence is mechanistically explained by the differing torsional interactions during the chair-to-half-chair transition of the covalent triflate intermediate [2]. The 4,6-O-benzylidene acetal locks the C6-O6 bond antiperiplanar to C5-O5 in both series, but the stereochemical outcome is governed by the relative configuration at C2, which dictates the face shielded by the triflate counterion in the transient contact ion pair [2].

Donor design Stereoselectivity prediction Mannose vs glucose glycosylation

Regioselective Reductive Ring Opening of Benzylidene Acetal: Synthetic Versatility for Differential O4/O6 Protection

The 4,6-O-benzylidene acetal in the target compound provides a unique regioselective cleavage handle that is absent in fully benzylated or fully acetylated mannopyranoside analogs. Hydrogenolysis of dioxolane-type benzylidene derivatives with LiAlH4-AlCl3 enables regioselective ring opening to afford either 4-O-benzyl-6-OH or 6-O-benzyl-4-OH products depending on reaction conditions [1]. Lipták et al. demonstrated that methyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside can be selectively cleaved to yield methyl 2-O-benzyl- and 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside derivatives [1]. This regioselective access is not available from perbenzylated donors, which require global hydrogenolysis and complete reprotection to achieve differential O4/O6 functionalization.

Regioselective cleavage Benzylidene acetal Building block diversification

C-Glycoside versus O-Glycoside Stereoselectivity: Divergent Behavior of 4,6-O-Benzylidene Mannosyl Donors

The stereochemical outcome of 4,6-O-benzylidene-protected mannosyl donors differs markedly between O- and C-glycosylation. Studies on 2-O-benzyl-4,6-O-benzylidene-protected 3-deoxy-mannopyranosyl thioglycosides demonstrate that while O-glycosylation with alcohols exhibits poor diastereoselectivity for 3-deoxy donors (underscoring the critical role of the C3 substituent), C-glycosylation with C-nucleophiles is highly stereoselective, providing β-C-mannopyranosides in the manno-series [1]. This divergence is attributed to differing steric interactions between sp3-hybridized oxygen nucleophiles and sp2-hybridized carbon nucleophiles in their approach to the oxocarbenium ion [1].

C-Glycoside synthesis Stereoselectivity comparison Glycosylation methodology

Optimal Application Scenarios for Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside in Research and Development


Direct β-Mannopyranoside Synthesis in Complex Oligosaccharide Assembly

This compound serves as an optimal precursor for generating β-mannosyl donors when derivatized at the free 2-OH position. The 4,6-O-benzylidene acetal provides the torsional control required for high β-selectivity upon activation as a glycosyl triflate, sulfoxide, or phosphite donor [1]. This application scenario is particularly suited for the synthesis of N-linked glycoprotein core structures containing β-Man-(1→4)-GlcNAc linkages, where direct β-mannosylation eliminates the need for post-glycosylation epimerization or intramolecular aglycone delivery strategies. Research groups focused on glycoconjugate vaccine development or glycan microarray construction should prioritize this building block over perbenzylated alternatives that yield predominantly α-mannosides [1].

Synthesis of C2-Diversified Mannose Building Block Libraries

The orthogonal protection pattern (3-O-benzyl, 4,6-O-benzylidene) with free 2-OH makes this compound an ideal starting point for generating diverse C2-functionalized mannosyl donors. As demonstrated in the literature, the 2-OH can be efficiently alkylated (80% yield for methylation), acylated, or converted to leaving groups (thioglycosides, phosphates, trichloroacetimidates) without affecting the stereodirecting benzylidene acetal or the 3-O-benzyl protecting group [2]. This enables the parallel synthesis of structurally diverse glycosyl donors from a single procured intermediate, accelerating building block optimization for challenging glycosylation reactions. Medicinal chemistry groups synthesizing mannose-containing glycomimetics or carbohydrate-based enzyme inhibitors will find this compound more strategically valuable than fully protected analogs that require deprotection-reprotection sequences for C2 derivatization.

Regioselective Synthesis of 4-O- and 6-O-Differentially Protected Mannose Derivatives

The 4,6-O-benzylidene acetal provides a regioselective cleavage handle that enables divergent access to either 4-O-benzyl-6-OH or 6-O-benzyl-4-OH intermediates depending on reductive cleavage conditions (LiAlH4-AlCl3 or BH3·Bu2BOTf) [3]. This regioselectivity is not accessible from perbenzylated mannosides, which require complete hydrogenolysis followed by selective reprotection. This compound is therefore uniquely suited for synthetic routes requiring differential functionalization at O4 and O6—for example, in the synthesis of branched mannans, mannose-capped lipoarabinomannan fragments, or 6-phosphorylated mannose derivatives. Procurement of this specific protected intermediate enables a strategic branching point that reduces the number of distinct starting materials required for building block diversification.

Mechanistic Studies of Glycosylation Stereoselectivity and Protecting Group Effects

The well-defined protection pattern of this compound—combining a stereodirecting 4,6-O-benzylidene acetal with a 3-O-benzyl substituent and a free 2-OH—makes it an excellent model substrate for investigating the stereoelectronic effects governing β-mannosylation. The quantitative role of the C2-O2/C3-O3 torsional interaction has been established through comparative studies with 3-deoxy analogs, which exhibit poor diastereoselectivity [4]. Researchers studying glycosylation mechanisms, developing new promoter systems, or computationally modeling oxocarbenium ion conformations will benefit from the reproducible stereochemical behavior of donors derived from this compound. The availability of well-characterized comparative data with 3-deoxy and fully benzylated analogs [1][4] provides a robust baseline for interpreting new experimental observations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.